![molecular formula C26H18O2 B3068810 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde CAS No. 857412-06-7](/img/structure/B3068810.png)
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde
Overview
Description
Scientific Research Applications
Metal Organic Frameworks (MOFs)
This compound is an ideal intermediate for the synthesis of Metal Organic Framework (MOF) clusters as linkers . MOFs have shown great potential in various applications, such as heterogeneous catalysis, gas adsorption and separation, sensing, drug delivery, and artificial photosynthesis dyes .
Artificial Photosynthesis Dyes
The compound is used in the applications of artificial photosynthesis dyes . These dyes are used to mimic natural photosynthesis, which can convert sunlight, water, and carbon dioxide into useful chemicals and fuels.
Gas Adsorption and Separation
The compound is used in gas adsorption and separation . This is particularly useful in industries where gases need to be separated from mixtures, such as in the production of oxygen and nitrogen from air.
Catalysis
The compound is used in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the reaction itself. They are crucial in many industrial processes.
Sensing
The compound is used in sensing . This could involve the detection of specific chemicals or biological entities.
Drug Delivery
The compound is used in drug delivery . This involves the transport of drugs to their site of action within the body, which can improve the effectiveness of the drug and reduce side effects.
Optoelectronic Devices
The unique physical and chemical properties of the compound make it a potential candidate for application in optoelectronic devices , such as bioelectronics and organic field-effect transistors (OFETs) .
Self-Assembled Monolayers and Langmuir-Blodgett (LB) Films
With a hydrophobic body and hydrophilic heads, the compound tends to form vertically self-assembled monolayers and Langmuir-Blodgett (LB) films . These films have applications in various fields, including electronics, photonics, and biosensors.
properties
IUPAC Name |
4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPOXCAWNCWBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1:4,1:4,1-Quaterphenyl]-4,4-dicarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





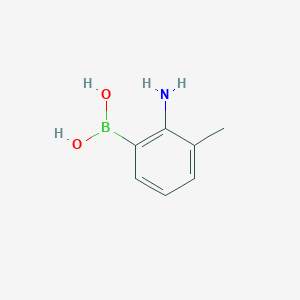
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

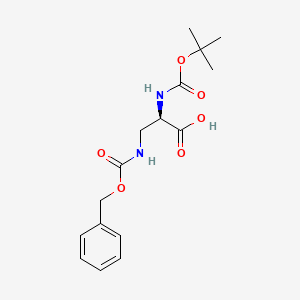
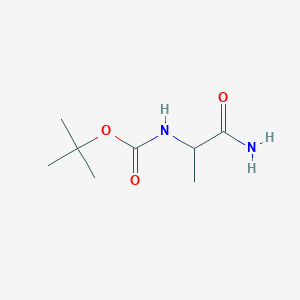
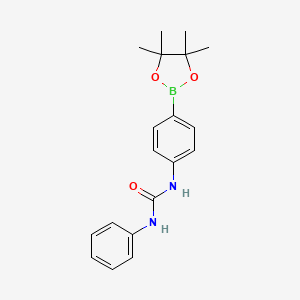

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)
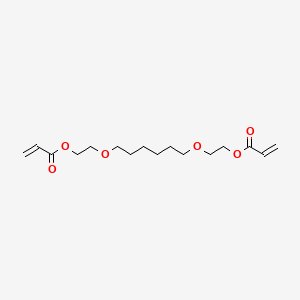

![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)